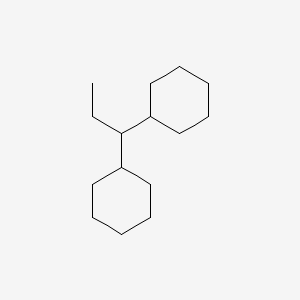
1,1-Dicyclohexylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It is also known by its systematic name, 1,1’-(1,1-Propanediyl)dicyclohexane . This compound consists of a propane backbone with two cyclohexyl groups attached to the first carbon atom. It is a colorless liquid at room temperature and is primarily used in organic synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylpropane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane with 1,3-dichloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dicyclohexylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Bromine (Br2), Chlorine (Cl2) under UV light
Major Products Formed:
Oxidation: Cyclohexanone, Cyclohexanol
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexyl compounds
Applications De Recherche Scientifique
1,1-Dicyclohexylpropane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dicyclohexylpropane largely depends on the specific reactions it undergoes. In oxidation reactions, the compound’s cyclohexyl groups are converted into ketones or alcohols through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, saturating the carbon-carbon bonds. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by UV light .
Comparaison Avec Des Composés Similaires
1,3-Dicyclohexylpropane: Similar structure but with cyclohexyl groups attached to the third carbon atom.
Cyclohexane: A simpler structure with a single cyclohexyl ring.
1,1,3-Tricyclohexylpropane: Contains an additional cyclohexyl group compared to 1,1-Dicyclohexylpropane.
Uniqueness: this compound is unique due to its specific arrangement of cyclohexyl groups on the first carbon atom of the propane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
54934-91-7 |
|---|---|
Formule moléculaire |
C15H28 |
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
1-cyclohexylpropylcyclohexane |
InChI |
InChI=1S/C15H28/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-15H,2-12H2,1H3 |
Clé InChI |
ROFWOEQFASWFTK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















